Cas no 2171675-64-0 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-methoxypentyl)carbamoylpropanoic acid)

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-methoxypentyl)carbamoylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-methoxypentyl)carbamoylpropanoic acid
- EN300-1505928
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methoxypentyl)carbamoyl]propanoic acid
- 2171675-64-0
-
- インチ: 1S/C25H30N2O6/c1-3-8-16(32-2)14-26-24(30)22(13-23(28)29)27-25(31)33-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,16,21-22H,3,8,13-15H2,1-2H3,(H,26,30)(H,27,31)(H,28,29)
- InChIKey: NGQGDVNAWKOFTL-UHFFFAOYSA-N
- SMILES: O(C(NC(CC(=O)O)C(NCC(CCC)OC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- 精确分子量: 454.21038668g/mol
- 同位素质量: 454.21038668g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 33
- 回転可能化学結合数: 12
- 複雑さ: 649
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.1
- トポロジー分子極性表面積: 114Ų
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-methoxypentyl)carbamoylpropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1505928-250mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methoxypentyl)carbamoyl]propanoic acid |
2171675-64-0 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1505928-2500mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methoxypentyl)carbamoyl]propanoic acid |
2171675-64-0 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1505928-100mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methoxypentyl)carbamoyl]propanoic acid |
2171675-64-0 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1505928-10000mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methoxypentyl)carbamoyl]propanoic acid |
2171675-64-0 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1505928-500mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methoxypentyl)carbamoyl]propanoic acid |
2171675-64-0 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1505928-1000mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methoxypentyl)carbamoyl]propanoic acid |
2171675-64-0 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1505928-1.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methoxypentyl)carbamoyl]propanoic acid |
2171675-64-0 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1505928-5000mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methoxypentyl)carbamoyl]propanoic acid |
2171675-64-0 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1505928-50mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methoxypentyl)carbamoyl]propanoic acid |
2171675-64-0 | 50mg |
$2829.0 | 2023-09-27 |
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-methoxypentyl)carbamoylpropanoic acid 関連文献
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
8. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-methoxypentyl)carbamoylpropanoic acidに関する追加情報
Introduction to 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-methoxypentyl)carbamoylpropanoic acid (CAS No. 2171675-64-0)
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-methoxypentyl)carbamoylpropanoic acid, identified by the CAS number 2171675-64-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a fluorenyl moiety linked through a methoxycarbonyl group and an amino function, combined with a carbamoyl substituent on a propanoic acid backbone. The presence of both fluorenyl and methoxypentyl groups imparts unique physicochemical properties, making it a valuable intermediate in the synthesis of biologically active molecules.
The structural design of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-methoxypentyl)carbamoylpropanoic acid is particularly noteworthy due to its potential applications in drug discovery and development. The fluorenyl group, known for its rigidity and fluorescence properties, is often employed in medicinal chemistry as a pharmacophore or a label for spectroscopic studies. Meanwhile, the methoxypentyl side chain contributes to the solubility and metabolic stability of the compound, which are critical factors in pharmaceutical design. These features make it an attractive candidate for further derivatization and exploration in therapeutic contexts.
In recent years, there has been growing interest in the development of novel carbamate-based compounds due to their diverse biological activities. The carbamoyl functionality in 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-methoxypentyl)carbamoylpropanoic acid serves as a versatile handle for further chemical modifications, enabling the creation of libraries of compounds with tailored properties. This adaptability has been leveraged in high-throughput screening campaigns to identify molecules with potential therapeutic effects against various diseases.
One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. The combination of an amino group and a carbamoyl moiety can serve as a scaffold for designing inhibitors or activators of target enzymes. For instance, studies have shown that fluorene-based derivatives can interact with enzymes through hydrophobic interactions and hydrogen bonding, leading to altered enzyme kinetics. The methoxypentyl group further enhances binding affinity by providing additional contact points with the enzyme active site. Such interactions are crucial for developing drugs that can selectively target specific enzymatic pathways involved in disease processes.
The synthesis of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-methoxypentyl)carbamoylpropanoic acid represents a testament to the advancements in synthetic organic chemistry. Modern methodologies have enabled the efficient construction of complex molecules like this one, often with high enantioselectivity and yield. The use of palladium-catalyzed cross-coupling reactions, for example, has been instrumental in introducing the fluorenyl moiety into the molecular framework. Additionally, protecting group strategies have allowed for the sequential installation of functional groups without unwanted side reactions.
From a biological perspective, the potential applications of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-methoxypentyl)carbamoylpropanoic acid are vast. Researchers have explored its utility as a precursor for peptidomimetics, which are designed to mimic the biological activity of natural peptides while avoiding their drawbacks such as degradation and immunogenicity. The fluorenylmethoxycarbonylamino group provides a stable backbone for such modifications, while the methoxypentyl chain ensures adequate solubility for biological testing.
Recent studies have also highlighted the compound's potential in imaging applications. Fluorene derivatives are well-known for their fluorescence properties, which can be exploited in biophotonic technologies such as Förster resonance energy transfer (FRET) and fluorescence quenching assays. By incorporating fluorenylmethoxy-carbonylamino functionalities into molecular probes, researchers can develop highly sensitive detection methods for biomarkers associated with various diseases.
The integration of computational chemistry has further accelerated the exploration of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-methoxypentyl)carbamoylpropanoic acid into drug discovery pipelines. Molecular modeling techniques allow researchers to predict binding affinities and optimize molecular structures before conducting experimental synthesis. This approach has significantly reduced the time and cost associated with developing novel compounds by identifying promising candidates early in the process.
In conclusion, 3-({(9H-fluoren-9-ly)methoxycarbonylamino}-3-(2-methoxypentyl)carbamoylpropanoic acid (CAS No. 2171675-64-0) stands out as a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with its synthetic accessibility and biological relevance, make it a valuable asset for chemists and biologists alike. As our understanding of molecular interactions continues to evolve, compounds like this one will undoubtedly play an increasingly important role in shaping future therapeutic strategies.
2171675-64-0 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-methoxypentyl)carbamoylpropanoic acid) Related Products
- 1361608-88-9(3-(3,4-Dichlorophenyl)-6-hydroxy-2-(trifluoromethyl)pyridine)
- 1261350-55-3(Methyl 2-amino-2-(piperidin-4-yl)acetate)
- 2230789-55-4((2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol)
- 53826-12-3((Perfluorohexyl)acetic Acid)
- 2097969-97-4(N-(Azetidin-3-yl)furan-2-carboxamide hydrochloride)
- 345958-22-7(DI-FMOC-3,4-DIAMINOBENZOIC ACID)
- 1251634-82-8(N-cyclopentyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide)
- 862830-96-4(2-(1,2-dimethyl-1H-indol-3-yl)-N-3-(morpholin-4-yl)propyl-2-oxoacetamide)
- 65117-65-9(1H-Pyrrole-2-carboxylic acid, 5-(4-bromophenyl)-, ethyl ester)
- 2171615-25-9(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidooxy}acetic acid)




